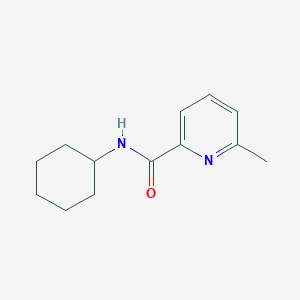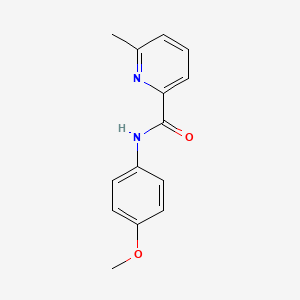![molecular formula C17H19N3O B7538226 [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. The compound is a member of the piperazine family and is known for its unique chemical structure and pharmacological properties. In
Mecanismo De Acción
The mechanism of action of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is not fully understood. However, studies suggest that the compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist. The compound is also believed to modulate the activity of other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone has been shown to have a range of biochemical and physiological effects. The compound has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and reduced anxiety and depression. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone is its potent pharmacological activity, which makes it a valuable tool for studying the mechanisms of various diseases. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of the compound is its potential for toxicity and side effects, which can make it challenging to work with in the laboratory.
Direcciones Futuras
There are several future directions for the research of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone. One potential direction is to further investigate the compound's mechanism of action and its effects on various neurotransmitters. Another potential direction is to explore the compound's potential as a treatment for various diseases, including cancer, depression, and anxiety. Additionally, future research could focus on developing new derivatives of the compound with improved pharmacological properties and reduced toxicity.
Métodos De Síntesis
The synthesis of [4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone involves the reaction of 4-chloro-3-nitropyridine with 3-methylphenylpiperazine in the presence of a reducing agent such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Aplicaciones Científicas De Investigación
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone has been extensively studied for its potential applications in the pharmaceutical industry. The compound has been found to exhibit potent activity against a range of diseases, including cancer, depression, anxiety, and neurological disorders. The compound has also been shown to possess anti-inflammatory and analgesic properties.
Propiedades
IUPAC Name |
[4-(3-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-14-4-2-6-16(12-14)19-8-10-20(11-9-19)17(21)15-5-3-7-18-13-15/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFDSQTYBKASM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-3-[2-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7538156.png)
![1-[[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7538157.png)
![2-[4-acetamido-2-(trifluoromethyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7538169.png)



![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B7538195.png)
![N-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethyl]-3-(3-oxo-1,4-benzothiazin-4-yl)propanamide](/img/structure/B7538196.png)



